4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one
Description
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an iodinated pyrimidine ring and a sugar moiety
Properties
Molecular Formula |
C10H14IN3O5 |
|---|---|
Molecular Weight |
383.14 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C10H14IN3O5/c1-10(18)6(16)5(3-15)19-8(10)14-2-4(11)7(12)13-9(14)17/h2,5-6,8,15-16,18H,3H2,1H3,(H2,12,13,17)/t5-,6+,8-,10-/m1/s1 |
InChI Key |
WIEXHTNXWVBQFD-TWOTXZKJSA-N |
Isomeric SMILES |
C[C@]1([C@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C(=NC2=O)N)I)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one typically involves multiple steps. One common method includes the iodination of a pyrimidine precursor followed by the attachment of the sugar moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures that the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the sugar moiety.
Reduction: This reaction can reduce the iodinated pyrimidine ring to form different derivatives.
Substitution: This reaction can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .
Scientific Research Applications
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in antiviral and anticancer research.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The iodinated pyrimidine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one S-oxide: Known for its use as a pharmaceutical secondary standard.
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidin-2(1H)-one: Another pyrimidine derivative with similar structural features.
Uniqueness
What sets 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one apart is its iodinated pyrimidine ring, which imparts unique chemical properties and biological activities. This makes it particularly valuable in medicinal chemistry for developing novel therapeutic agents .
Biological Activity
The compound 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial and anticancer activities, as well as its mechanism of action.
Chemical Structure and Properties
The compound features a unique structure that combines a pyrimidine core with a sugar moiety. This structural arrangement is significant for its biological activity, particularly in relation to enzyme inhibition and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 2-aminopyrimidine, closely related to the compound , exhibit significant antimicrobial properties. For instance, studies have shown that certain 2-aminopyrimidine compounds can inhibit biofilm formation in Gram-positive and Gram-negative bacteria. In an investigation involving various bacterial strains, one derivative demonstrated an 80% inhibition of methicillin-resistant Staphylococcus aureus (MRSA) biofilm formation at a concentration of 200 µM .
Table 1: Biofilm Inhibition Activity of 2-Aminopyrimidine Derivatives
| Compound | MSSA Inhibition (%) | MRSA Inhibition (%) |
|---|---|---|
| Compound 10 | 83.9 | 80.1 |
| Compound 15 | Marginal | 85.5 |
These findings suggest that the biological activity of the compound may extend to similar antimicrobial effects.
Anticancer Activity
The potential anticancer properties of pyrimidine derivatives have also been explored. Compounds with structural similarities have been shown to inhibit tumor cell proliferation effectively. For example, certain analogs have exhibited IC50 values in the low micromolar range against various cancer cell lines . The mechanism often involves induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| FNA | HepG2 | 1.30 |
| SAHA | HepG2 | 17.25 |
The induction of apoptosis was confirmed through flow cytometry, indicating that these compounds can promote cell death in cancer cells through dose-dependent mechanisms .
The mechanisms by which these compounds exert their effects are varied and complex:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of specific enzymes involved in cellular processes such as histone deacetylases (HDACs), which play a crucial role in cancer progression and microbial resistance .
- Biofilm Disruption : The ability to inhibit biofilm formation suggests that these compounds may interfere with bacterial adhesion and colonization processes, thereby enhancing their antimicrobial efficacy .
- Apoptosis Induction : The promotion of apoptosis in cancer cells indicates that these compounds can trigger programmed cell death pathways, which are critical for effective cancer therapy .
Case Studies
Several studies have documented the biological activities of related compounds:
- A study highlighted the effectiveness of a specific 2-aminopyrimidine derivative against multi-drug resistant S. aureus, demonstrating its potential as a therapeutic agent in treating resistant infections .
- Another investigation into the anticancer properties showed that certain pyrimidine analogs could synergistically enhance the effects of existing chemotherapeutic agents like taxol and camptothecin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
